6-amino-1-butylbenzo[cd]indol-2(1H)-one is a compound that belongs to the benzo[cd]indole family, characterized by a unique fused structure combining a benzene ring and an indole ring. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. The chemical is identified by the CAS number 51331-95-4 and has a molecular weight of approximately 240.3 g/mol. Its molecular formula is .
6-amino-1-butylbenzo[cd]indol-2(1H)-one can be classified as:
The synthesis of 6-amino-1-butylbenzo[cd]indol-2(1H)-one typically involves several steps, including cyclization and functional group modifications. A common synthetic route includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, chlorosulfonic acid can be used under specific conditions to facilitate reactions involving sulfonyl groups .
The molecular structure of 6-amino-1-butylbenzo[cd]indol-2(1H)-one can be represented by its canonical SMILES notation: CCCCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O
. This notation indicates the presence of a butyl chain attached to the indole core, with an amino group at the 6-position .
Key structural data include:
6-amino-1-butylbenzo[cd]indol-2(1H)-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 6-amino-1-butylbenzo[cd]indol-2(1H)-one involves its interaction with the Atg4B protein, which plays a crucial role in the autophagy pathway. By inhibiting Atg4B, this compound disrupts autophagy processes that are vital for cellular homeostasis .
Research suggests that this compound may also inhibit BET bromodomains, impacting gene expression and inflammatory pathways such as BRD4/NF-kB/NLRP3 signaling .
Key chemical properties include:
Relevant analyses indicate high gastrointestinal absorption potential, making it suitable for biological applications .
6-amino-1-butylbenzo[cd]indol-2(1H)-one has several scientific uses:
The benzo[cd]indol-2(1H)-one (BIO) scaffold emerged historically as a dye precursor before gaining prominence in medicinal chemistry due to its planar, electron-rich structure suitable for protein interactions. Early synthetic routes relied on Friedel-Crafts acylation as the pivotal step for constructing the tricyclic framework. A representative approach involved acetyl chloride/AlCl₃-mediated cyclization in carbon disulfide solvent at 45°C, yielding 6-acetylbenzo[cd]indol-2(1H)-one with 82% efficiency after chromatographic purification [1]. This method, however, suffered from regioselectivity challenges and harsh reaction conditions.
Subsequent refinements introduced Vilsmeier-Haack formylation for C3 functionalization (indole-3-carboxaldehyde synthesis) and transition metal-catalyzed cross-couplings. Notably, Suzuki-Miyaura coupling enabled the introduction of aryl/heteroaryl groups at the C6 position, expanding pharmacophore diversity [3]. The evolution culminated in intramolecular palladium-catalyzed cyclizations, such as Heck couplings, which permitted access to conformationally constrained analogs under optimized conditions (Pd(OAc)₂/PPh₃/Ag₂CO₃ in DMF) [4]. These advancements established BIO as a versatile scaffold for kinase inhibitors, lysosome-targeting agents, and epigenetic modulators [1] [2].
Table 1: Historical Synthetic Methods for Benzo[cd]indol-2(1H)-one Core
Method | Key Conditions | Target Position | Yield Range | Limitations |
---|---|---|---|---|
Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂, 45°C | C6 | 75–82% | Poor regioselectivity |
Vilsmeier-Haack | POCl₃, DMF, 0°C to RT | C3 | 60–75% | Limited to formylation |
Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C6 | 65–80% | Requires halogenated precursor |
Heck Cyclization | Pd(OAc)₂, PPh₃, Ag₂CO₃, DMF, 100°C | Fused rings | 30–50% | Sensitive to N-protecting groups |
The target compound 6-amino-1-butylbenzo[cd]indol-2(1H)-one necessitates sequential modifications at N1 and C6. Modern routes employ a divergent strategy:
Critical to success is N-protection (e.g., SEM, BOM groups) to prevent side reactions during C6 modification. Final deprotection under acidic conditions (HCl/dioxane) furnishes the target compound.
Table 2: Optimized Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Intermediate | Yield | Purification |
---|---|---|---|---|
N1-Alkylation | 1,4-Dibromobutane, K₂CO₃, CH₃CN, Δ | 1-(4-Bromobutyl)-6-nitro-BIO | 75% | Column chromatography (PE:EA) |
Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 6-Amino-1-(4-bromobutyl)-BIO | 95% | Filtration, crystallization |
Amine Deprotection | 4M HCl/dioxane, 0°C to RT | 6-Amino-1-butylbenzo[cd]indol-2(1H)-one | 90% | Lyophilization |
Regiocontrol at C6 remains challenging due to the BIO scaffold's inherent symmetry and electron density distribution. Three state-of-the-art approaches dominate:
Table 3: Catalytic Systems for C6 Functionalization
Method | Catalyst System | Electrophile | Regioselectivity | Yield |
---|---|---|---|---|
Directed Metalation | n-BuLi/TMEDA, −78°C | DMF or I₂ | C6 > C4 (20:1) | 60–75% |
Pd-Catalyzed C–H Amination | Pd(OAc)₂, K₂S₂O₈, AcOH, 80°C | Tosylamide | Exclusive C6 | 55% |
Copper Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | Phthalimide | C6 only | 70% |
Electrophilic Nitration | HNO₃/Ac₂O, 0°C | NO₂⁺ | C6 > C4 (15:1) | 88% |
While traditional chemical methods dominate BIO synthesis, emerging biocatalytic strategies address sustainability gaps:
Scalability remains constrained by enzyme stability and cofactor recycling, though cell-free systems and immobilized enzymes show promise for industrial adaptation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1